3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime
Overview
Description
The compound “3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. It also has a chlorophenyl group, an aldehyde group, and an oxime group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and the polar oxime group could lead to interesting structural features .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxime group and the aromatic ring could affect its solubility, melting point, and boiling point .Scientific Research Applications
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- Application Summary : The compound “(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate” is a novel single crystal that has been synthesized . It is related to the compound you mentioned as they both contain a 4-chlorophenyl group and a heterocyclic moiety.
- Methods of Application : This compound was synthesized via a one-pot sequential strategy under sonication . The single crystal has been investigated using X-ray diffraction analysis .
- Results or Outcomes : Hydrogen bonding between C–H···O and C–H···N produces a layer structure in the crystal . According to a Hirshfeld surface analysis, interactions H···H (28.9%), H···O/O···H (26.7%) and H···C/C···H (15.8%) make the largest contributions to crystal packing .
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- Application Summary : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is related to the compound you mentioned as they both contain a heterocyclic moiety.
- Methods of Application : Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
- Results or Outcomes : In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-7(2-4-9)10-8(6-13-15)5-12-14-10/h1-6,15H,(H,12,14)/b13-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQVKWAXAMQQNU-AWNIVKPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=N/O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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